molecular formula C23H21N3O3S B14978211 2-(methoxymethyl)-3-(4-methoxyphenyl)-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

2-(methoxymethyl)-3-(4-methoxyphenyl)-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B14978211
M. Wt: 419.5 g/mol
InChI Key: ZXSRYWMVULJJLJ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-3-(4-methoxyphenyl)-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of pyrazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-3-(4-methoxyphenyl)-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions. The starting materials often include methoxymethyl derivatives, methoxyphenyl compounds, and thienyl groups. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-3-(4-methoxyphenyl)-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-(Methoxymethyl)-3-(4-methoxyphenyl)-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-3-(4-methoxyphenyl)-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxymethyl)-3-(4-methoxyphenyl)-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

2-(methoxymethyl)-3-(4-methoxyphenyl)-8-thiophen-2-yl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C23H21N3O3S/c1-28-13-18-22(14-5-7-16(29-2)8-6-14)23-24-12-17-19(26(23)25-18)10-15(11-20(17)27)21-4-3-9-30-21/h3-9,12,15H,10-11,13H2,1-2H3

InChI Key

ZXSRYWMVULJJLJ-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)CC(C3)C5=CC=CS5

Origin of Product

United States

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